Cas no 2382964-96-5 (3-(tert-butoxy)carbonyl-1,3-oxazinane-4-carboxylic acid)

3-(tert-Butoxy)carbonyl-1,3-oxazinane-4-carboxylic acid is a protected amino acid derivative featuring a Boc (tert-butoxycarbonyl) group and a carboxyl functionality on a six-membered oxazinane ring. This compound is valuable in organic synthesis, particularly in peptide chemistry, where the Boc group serves as a temporary protecting group for amines, enabling selective reactions at other sites. The oxazinane scaffold offers structural rigidity, which can influence conformational properties in target molecules. Its carboxylic acid moiety allows for further functionalization, making it a versatile intermediate in medicinal chemistry and drug development. The product is characterized by high purity and stability under standard handling conditions, ensuring reliable performance in synthetic applications.
3-(tert-butoxy)carbonyl-1,3-oxazinane-4-carboxylic acid structure
2382964-96-5 structure
商品名:3-(tert-butoxy)carbonyl-1,3-oxazinane-4-carboxylic acid
CAS番号:2382964-96-5
MF:C10H17NO5
メガワット:231.245683431625
CID:5993846
PubChem ID:165761155

3-(tert-butoxy)carbonyl-1,3-oxazinane-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-(tert-butoxy)carbonyl-1,3-oxazinane-4-carboxylic acid
    • EN300-1608790
    • 2382964-96-5
    • 3-[(tert-butoxy)carbonyl]-1,3-oxazinane-4-carboxylic acid
    • インチ: 1S/C10H17NO5/c1-10(2,3)16-9(14)11-6-15-5-4-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)
    • InChIKey: VYDCHAFKOJKXNR-UHFFFAOYSA-N
    • ほほえんだ: O1CN(C(=O)OC(C)(C)C)C(C(=O)O)CC1

計算された属性

  • せいみつぶんしりょう: 231.11067264g/mol
  • どういたいしつりょう: 231.11067264g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 283
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 76.1Ų

3-(tert-butoxy)carbonyl-1,3-oxazinane-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1608790-0.5g
3-[(tert-butoxy)carbonyl]-1,3-oxazinane-4-carboxylic acid
2382964-96-5
0.5g
$1797.0 2023-06-04
Enamine
EN300-1608790-100mg
3-[(tert-butoxy)carbonyl]-1,3-oxazinane-4-carboxylic acid
2382964-96-5
100mg
$1031.0 2023-09-23
Enamine
EN300-1608790-10000mg
3-[(tert-butoxy)carbonyl]-1,3-oxazinane-4-carboxylic acid
2382964-96-5
10000mg
$5037.0 2023-09-23
Enamine
EN300-1608790-500mg
3-[(tert-butoxy)carbonyl]-1,3-oxazinane-4-carboxylic acid
2382964-96-5
500mg
$1124.0 2023-09-23
Enamine
EN300-1608790-1000mg
3-[(tert-butoxy)carbonyl]-1,3-oxazinane-4-carboxylic acid
2382964-96-5
1000mg
$1172.0 2023-09-23
Enamine
EN300-1608790-50mg
3-[(tert-butoxy)carbonyl]-1,3-oxazinane-4-carboxylic acid
2382964-96-5
50mg
$983.0 2023-09-23
Enamine
EN300-1608790-2500mg
3-[(tert-butoxy)carbonyl]-1,3-oxazinane-4-carboxylic acid
2382964-96-5
2500mg
$2295.0 2023-09-23
Enamine
EN300-1608790-0.25g
3-[(tert-butoxy)carbonyl]-1,3-oxazinane-4-carboxylic acid
2382964-96-5
0.25g
$1723.0 2023-06-04
Enamine
EN300-1608790-2.5g
3-[(tert-butoxy)carbonyl]-1,3-oxazinane-4-carboxylic acid
2382964-96-5
2.5g
$3670.0 2023-06-04
Enamine
EN300-1608790-5.0g
3-[(tert-butoxy)carbonyl]-1,3-oxazinane-4-carboxylic acid
2382964-96-5
5g
$5429.0 2023-06-04

3-(tert-butoxy)carbonyl-1,3-oxazinane-4-carboxylic acid 関連文献

3-(tert-butoxy)carbonyl-1,3-oxazinane-4-carboxylic acidに関する追加情報

Professional Introduction to 3-(tert-butoxy)carbonyl-1,3-oxazinane-4-carboxylic acid (CAS No. 2382964-96-5)

3-(tert-butoxy)carbonyl-1,3-oxazinane-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2382964-96-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology. This compound belongs to the class of oxazoline derivatives, which are known for their versatile applications in drug development and molecular recognition. The presence of a tert-butoxy carbonyl (Boc) group in its structure enhances its utility as a protecting group in peptide synthesis, while the oxazinane ring provides a stable scaffold for further functionalization. The unique combination of these structural features makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.

The Boc group is a widely used protecting agent in organic synthesis, particularly in peptide coupling reactions. It stabilizes amino groups against unwanted side reactions, ensuring high yields and purity in peptide assembly processes. The oxazinane ring, on the other hand, is a cyclic ether with a five-membered structure that offers excellent chemical stability and reactivity. This makes 3-(tert-butoxy)carbonyl-1,3-oxazinane-4-carboxylic acid an ideal candidate for use in multi-step synthetic routes where both protection and functionalization are required.

In recent years, there has been growing interest in the development of novel scaffolds for drug discovery. The oxazinane core has been explored as a potential pharmacophore due to its ability to mimic bioactive natural products and its compatibility with various chemical modifications. Studies have shown that compounds incorporating oxazoline moieties exhibit promising biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of derivatives such as 3-(tert-butoxy)carbonyl-1,3-oxazinane-4-carboxylic acid has opened new avenues for medicinal chemists to explore these therapeutic potentials.

One of the most compelling applications of this compound is in the field of protease inhibition. Proteases are enzymes that play crucial roles in many biological processes, and their dysregulation is associated with various diseases, including cancer and infectious disorders. By designing molecules that selectively inhibit specific proteases, researchers can develop targeted therapies with improved efficacy and reduced side effects. The Boc group in 3-(tert-butoxy)carbonyl-1,3-oxazinane-4-carboxylic acid allows for precise control over reaction conditions during protease inhibition studies, ensuring optimal binding affinity and selectivity.

The structural versatility of 3-(tert-butoxy)carbonyl-1,3-oxazinane-4-carboxylic acid also makes it a valuable tool in the development of chiral compounds. Chirality is a fundamental aspect of many biological molecules, and enantiopure compounds often exhibit enhanced pharmacological activity compared to their racemic counterparts. The oxazinane ring can be easily functionalized to introduce chiral centers, making it an attractive scaffold for asymmetric synthesis. This capability is particularly important in the pharmaceutical industry, where enantiopure drugs are often preferred due to their improved safety profiles.

Recent advancements in computational chemistry have further enhanced the utility of 3-(tert-butoxy)carbonyl-1,3-oxazinane-4-carboxylic acid. Molecular modeling studies have demonstrated that this compound can be effectively incorporated into drug-like molecules through virtual screening and docking simulations. These computational approaches allow researchers to predict the binding interactions between the compound and target proteins with high accuracy, thereby accelerating the drug discovery process. The integration of experimental data with computational predictions has led to the identification of novel lead compounds with significant therapeutic potential.

The role of 3-(tert-butoxy)carbonyl-1,3-oxazinane-4-carboxylic acid extends beyond its use as an intermediate in synthetic chemistry. It has also been explored as a building block for materials science applications. For instance, its ability to form stable coordination complexes with metal ions makes it useful in the development of metal organic frameworks (MOFs). These MOFs have diverse applications ranging from gas storage and separation to catalysis and sensing.

In conclusion,3-(tert-butoxy)carbonyl-1,3-oxazinane-4-carboxylic acid (CAS No. 2382964-96-5) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features make it an indispensable tool in pharmaceutical research, enabling the synthesis of complex drug candidates with enhanced efficacy and selectivity. As our understanding of molecular interactions continues to evolve,this compound will undoubtedly play a pivotal role in future advancements in drug discovery and materials science.

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